Boc-DL-Proline ethyl ester
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Overview
Description
Mechanism of Action
Target of Action
Boc-DL-Proline ethyl ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis . The primary target of this compound is the amino group in proteins. It acts as a protecting group for the amino group during peptide synthesis .
Mode of Action
The compound works by protecting the amino group in proteins during peptide synthesis . The Boc group in the compound is stable towards most nucleophiles and bases . This stability allows the compound to protect the amino group from reacting with other compounds during the synthesis process .
Biochemical Pathways
The compound affects the peptide synthesis pathway. During peptide synthesis, the amino group in proteins needs to be protected to prevent unwanted reactions. This compound provides this protection, allowing the peptide synthesis to proceed without interference .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides. By protecting the amino group in proteins, the compound ensures that peptide synthesis can proceed without unwanted reactions .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The Boc group in the compound is stable under a wide range of conditions, making it suitable for use in various environments . The compound can be deprotected under acidic conditions , which should be taken into account when using it.
Biochemical Analysis
Temporal Effects in Laboratory Settings
A study has shown that the use of a phosphonium ionic liquid allows for high-temperature Boc deprotection of amino acids and peptides, demonstrating the compound’s stability and potential long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of Boc-DL-Proline ethyl ester in animal models .
Preparation Methods
The synthesis of Boc-DL-Proline ethyl ester involves several steps. One common method includes the reaction of Boc-protected amino acids with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, to ensure high yields and purity . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
Boc-DL-Proline ethyl ester undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with oxalyl chloride in methanol.
Substitution: The ester group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common reagents used in these reactions include oxalyl chloride, methanol, and various nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Boc-DL-Proline ethyl ester has diverse applications in scientific research, including:
Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals.
Peptide Chemistry: The compound is utilized in the synthesis of peptides and other biologically active molecules.
Enantioselective Reactions: It plays a role in enantioselective synthesis, aiding in the production of chiral compounds.
Comparison with Similar Compounds
Boc-DL-Proline ethyl ester is unique due to its dual protection of amino and carboxyl groups. Similar compounds include:
Boc-L-Proline: A similar compound with a single Boc-protected amino group.
Fmoc-DL-Proline: Another protecting group used in peptide synthesis.
Cbz-DL-Proline: A compound with a different protecting group, offering alternative reactivity.
These compounds differ in their protecting groups and reactivity, making this compound a versatile choice for specific synthetic applications .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLKOLOJLBQDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479968 |
Source
|
Record name | Boc-DL-Proline ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125347-83-3 |
Source
|
Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125347-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-DL-Proline ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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